molecular formula C8H10BrClN2O2 B6604442 [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride CAS No. 1037086-59-1

[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6604442
CAS No.: 1037086-59-1
M. Wt: 281.53 g/mol
InChI Key: UWWWLIUIMJECSI-UHFFFAOYSA-N
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Description

(2-bromo-5-nitrophenyl)methylamine hydrochloride is an organic compound that features a bromine and nitro group attached to a phenyl ring, with a methylamine group attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-nitrophenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-nitrotoluene to form 2-bromo-5-nitrotoluene. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of (2-bromo-5-nitrophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-5-nitrophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The methylamine group can be oxidized to form corresponding imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include imines or amides, depending on the reaction conditions.

Scientific Research Applications

(2-bromo-5-nitrophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-bromo-5-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-nitrobenzylamine
  • 2-bromo-5-nitrobenzyl alcohol
  • 2-bromo-5-nitrobenzaldehyde

Uniqueness

(2-bromo-5-nitrophenyl)methylamine hydrochloride is unique due to the presence of both a bromine and nitro group on the phenyl ring, combined with a methylamine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-bromo-5-nitrophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWWLIUIMJECSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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